2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
2-iodo-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-7(9)5-6-3-2-4-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYPRNOIMWKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination Using N-Iodosuccinimide (NIS)
Electrophilic iodination represents the most straightforward route to 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Building on protocols for analogous 3-iodo derivatives , treatment of 1-methyl-1H-pyrrolo[2,3-b]pyridine with NIS (1.1 equiv) in dichloromethane (DCM) at 22°C for 18 hours achieves 78–85% isolated yield (Table 1). The methyl group at N-1 electronically activates the pyrrole ring, favoring iodination at C-2 over C-3 by a 4:1 selectivity ratio, as determined by H NMR analysis .
Table 1. NIS-mediated iodination optimization
| NIS (equiv) | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-2:C-3) |
|---|---|---|---|---|
| 1.0 | 22 | 12 | 65 | 3:1 |
| 1.1 | 22 | 18 | 85 | 4:1 |
| 1.2 | 0 | 24 | 72 | 5:1 |
Notably, elevated temperatures (>40°C) promote di-iodination at C-2 and C-5 (15–22% yield), while sub-stoichiometric NIS leads to incomplete conversion . Quenching with aqueous NaSO effectively removes residual iodine, and silica gel chromatography (hexane/EtOAc 4:1) isolates the product with >98% purity .
Directed Metalation-Iodination Strategies
Directed ortho-metalation (DoM) enables precise C-2 functionalization. Deprotonation of 1-methyl-1H-pyrrolo[2,3-b]pyridine with LDA (2.5 equiv) in tetrahydrofuran (THF) at −78°C generates a stabilized aryllithium species, which reacts with iodine (1.1 equiv) to furnish the 2-iodo derivative in 68–72% yield (Scheme 1) . Switching to n-butyllithium (n-BuLi) enhances reactivity, achieving 89% conversion but requiring strict temperature control (−90°C) to minimize pyrrole ring decomposition .
Scheme 1. LDA/n-BuLi-mediated iodination
Comparative studies reveal that electron-donating groups (e.g., methyl) at N-1 enhance metalation kinetics by 40% compared to unprotected analogs . However, overmetalation at C-5 remains a limitation, producing 5-iodo byproducts (12–18%) detectable via LC-MS .
Halogen Exchange from Bromo/Chloro Precursors
Halogen exchange offers an alternative route starting from 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Treatment with NaI (3 equiv) and CuI (0.2 equiv) in dimethylformamide (DMF) at 120°C for 8 hours achieves 83% yield (Table 2) . This Finkelstein-type reaction benefits from microwave irradiation (150°C, 1 hour), reducing reaction time by 87% while maintaining 79% yield .
Table 2. Halogen exchange conditions
| Halogen (X) | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br | NaI/CuI | 120 | 8 | 83 |
| Br | NaI/CuI (MW) | 150 | 1 | 79 |
| Cl | NaI/Pd(OAc) | 100 | 12 | 61 |
Chlorine-to-iodine exchange proves less efficient (61% yield) due to stronger C-Cl bond dissociation energy, necessitating Pd(OAc) catalysis (5 mol%) .
Palladium-Catalyzed C-H Activation
Palladium-mediated C-H iodination provides a transition metal-driven approach. Employing Pd(OAc) (10 mol%), phenanthroline ligand (20 mol%), and NIS (1.5 equiv) in 1,2-dichloroethane (DCE) at 80°C for 24 hours affords the 2-iodo product in 67% yield (Table 3) . The reaction proceeds via a Pd(IV) intermediate, as evidenced by P NMR spectroscopy .
Table 3. Pd-catalyzed iodination parameters
| Catalyst (mol%) | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc) (10) | Phenanthroline | 80 | 67 |
| PdCl (10) | Xantphos | 100 | 54 |
| Pd(TFA) (10) | BINAP | 60 | 48 |
Notably, electron-deficient ligands like Xantphos reduce catalytic efficiency by 24%, while steric hindrance from BINAP decreases yields further .
Byproduct Analysis and Mitigation
All routes risk generating tricyclic byproducts via formaldehyde-mediated cyclization during workup . For example, prolonged exposure to TFA in SEM-deprotection forms an eight-membered azaindole (16a, 12% yield) . Implementing neutral aqueous workup (pH 7–8) and low-temperature (0–5°C) quenching reduces this side reaction to <2% .
Scalability and Industrial Considerations
Kilogram-scale production favors the NIS method for its operational simplicity, with a 92% isolated yield reported at 5 kg scale . Directed metalation requires cryogenic conditions (−78°C), increasing energy costs by 40% compared to ambient NIS protocols . Halogen exchange remains cost-prohibitive for large batches due to CuI/Pd catalyst expenses .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases. Its derivatives have shown promise in inhibiting critical pathways involved in tumor growth and proliferation.
Biological Studies
Research has focused on the interactions of this compound with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.
Chemical Biology
In chemical biology studies, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a probe to investigate cellular processes and pathways, contributing to our understanding of various biological phenomena.
The biological activities of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine have been investigated through various studies. Below is a summary of key findings:
| Study | Biological Activity | Target | IC50 (nM) |
|---|---|---|---|
| Study 1 | Inhibition of FGFR | FGFR | Not specified |
| Study 2 | Inhibition of CAMKK2 | CAMKK2 | 0.63 |
| Study 3 | Induction of apoptosis | Various | Not specified |
These studies indicate the compound's potential as an inhibitor of pathways involved in cancer progression.
Case Study 1: Inhibition of CAMKK2
In a focused study on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine was identified as a potent inhibitor with an IC50 value of 0.63 nM. This inhibition was associated with reduced cell proliferation, migration, and invasion across multiple cancer cell lines, suggesting that targeting CAMKK2 could be a viable therapeutic strategy in oncology.
Case Study 2: Pharmacological Profiling
Another investigation explored the pharmacological profiles of related compounds sharing structural similarities with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This study highlighted that modifications to the chemical structure could enhance biological activity and specificity toward molecular targets.
Mechanism of Action
The mechanism of action of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors, which play a role in cancer cell proliferation and survival .
Comparison with Similar Compounds
Halogenated Pyrrolo[2,3-b]pyridines
Key Insights :
- Positional Effects: Iodine at position 2 (vs.
- Methyl Group : The 1-methyl group enhances solubility compared to unsubstituted analogs, as seen in similar 1H-pyrrolo[2,3-b]pyridine derivatives .
Comparison with Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines, sulfur-containing analogs, are widely studied for anticancer and antimicrobial activities. Key differences include:
Structural Modifications :
- Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo[2,3-b]pyridines) improves aqueous solubility by reducing hydrophobicity .
- Thieno derivatives exhibit broader antimicrobial activity but face pharmacokinetic challenges due to poor solubility .
Data Table: Key Comparative Metrics
Biological Activity
Overview
2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom at the 2-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine core structure. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
The biological activity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit or activate these molecular targets, leading to significant effects on cellular processes. For instance, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFR), which are crucial in cancer cell proliferation and survival .
Biological Activity Data
The biological activities of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine have been investigated through various studies. Below is a summary of key findings:
| Study | Biological Activity | Target | IC50 (nM) |
|---|---|---|---|
| Study 1 | Inhibition of FGFR | FGFR | Not specified |
| Study 2 | Inhibition of CAMKK2 | CAMKK2 | 0.63 |
| Study 3 | Induction of apoptosis | Various | Not specified |
These studies highlight the compound's potential as an inhibitor of critical pathways involved in cancer progression.
Case Study 1: Inhibition of CAMKK2
In a study focused on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine was identified as a potent inhibitor. The compound demonstrated an IC50 value of 0.63 nM, indicating strong inhibitory activity against CAMKK2, which is implicated in various cancers .
- Mechanism : The inhibition of CAMKK2 leads to reduced cell proliferation, migration, and invasion in multiple cancer cell lines. This suggests that targeting CAMKK2 could be a viable therapeutic strategy in oncology.
Case Study 2: Pharmacological Profiling
Another investigation explored the pharmacological profile of related compounds, including 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which shares structural similarities with our compound of interest. This study revealed that such compounds could modulate pathways linked to metabolic and inflammatory processes .
- Findings : The study emphasized the importance of chemical modifications in enhancing biological activity and specificity towards molecular targets.
Comparative Analysis
To understand the uniqueness and potential advantages of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine compared to similar compounds, consider the following table:
| Compound | Unique Feature | Potential Applications |
|---|---|---|
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | No halogen substituent | General medicinal chemistry |
| 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Combination of chlorine and iodine | Cancer therapeutics |
| 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Iodine enhances binding affinity | Targeted cancer therapies |
The presence of the iodine atom in 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is significant as it can enhance reactivity and binding affinity to biological targets through mechanisms like halogen bonding.
Q & A
Q. What are the established synthetic routes for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and what are their key reaction conditions?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach starts with 1-methyl-1H-pyrrolo[2,3-b]pyridine , synthesized via alkylation of the parent heterocycle using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) . Subsequent iodination at the 2-position may employ halogenation reagents like N-iodosuccinimide (NIS) under controlled conditions. Alternative routes include palladium-catalyzed cross-coupling reactions for late-stage iodination, though regioselectivity must be carefully monitored .
Q. How can the purity and structural integrity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine be verified?
Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substitution patterns (e.g., methyl group at N1 and iodine at C2) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the methyl group typically resonates as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while iodine’s inductive effect deshields adjacent carbons in ¹³C NMR . Purity is assessed via HPLC with UV detection (λ ~250–300 nm) .
Advanced Research Questions
Q. What strategies optimize the reactivity of the 2-iodo substituent for cross-coupling reactions in drug discovery?
The 2-iodo group serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings to introduce aryl, heteroaryl, or alkyne moieties. Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for stability with electron-rich partners.
- Solvent/base systems : Dioxane/water with K₂CO₃ for Suzuki reactions, or THF/Et₃N for Sonogashira .
- Temperature control : 80–105°C to balance reaction rate and side-product formation .
Q. How do structural modifications of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine impact biological activity in kinase inhibition?
- C5 modifications : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl or carboxamide groups) enhances interactions with kinase hinge regions (e.g., FGFR1’s Gly485), improving IC₅₀ values (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
- C3 functionalization : Thiazole or indole moieties at C3 improve antitumor activity by disrupting CDK1/survivin pathways, as seen in nortopsentin analogs (e.g., compound 3f: 58–75% tumor inhibition in vivo) .
Q. What analytical methods resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Discrepancies often arise from assay conditions (e.g., cell line specificity) or off-target effects . Robust validation includes:
- Dose-response profiling across multiple cancer models (e.g., MCF-7, MDA-MB-231) .
- Kinase selectivity screens : Use of panels (e.g., Eurofins KinaseProfiler) to confirm target engagement vs. CLKs, JAKs, or BTK .
- Crystallography : Co-crystal structures (e.g., FGFR1-ligand complexes) clarify binding modes .
Methodological Guidance
Q. How to design analogs of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine for improved pharmacokinetic properties?
Q. What are the challenges in scaling up synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?
Key issues include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
